REACTION_CXSMILES
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[Cl:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH2:4].F[C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][N:19]=1)[C:14]([OH:16])=[O:15]>>[Cl:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH:4][C:17]1[CH:18]=[N:19][CH:11]=[CH:12][C:13]=1[C:14]([OH:16])=[O:15]
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Name
|
|
Quantity
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15.7 mmol
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Type
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reactant
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Smiles
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ClC1=C(N)C=CC(=C1)I
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Name
|
|
Quantity
|
23.55 mmol
|
Type
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reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CN1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesized as intermediate 1
|
Type
|
CUSTOM
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Details
|
5.9 min
|
Duration
|
5.9 min
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C=CC(=C1)I)NC1=C(C(=O)O)C=CN=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |